molecular formula C10H14ClNO2 B2377659 3-(2-(Aminomethyl)phenyl)propanoic acid hydrochloride CAS No. 34844-84-3

3-(2-(Aminomethyl)phenyl)propanoic acid hydrochloride

Cat. No. B2377659
CAS RN: 34844-84-3
M. Wt: 215.68
InChI Key: GJRYHZBRFLCNEL-UHFFFAOYSA-N
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Description

“3-(2-(Aminomethyl)phenyl)propanoic acid hydrochloride” is a synthetic compound . It belongs to the family of amino acids. It has a wide range of applications in scientific research and laboratory experiments.


Molecular Structure Analysis

The molecular structure of “this compound” is complex. It is an organic compound with a molecular formula of C4H9NO2•2HCl and a molecular weight of 173.05 g/mol .


Physical And Chemical Properties Analysis

“this compound” is an organic compound with a molecular formula of C4H9NO2•2HCl and a molecular weight of 173.05 g/mol . More detailed physical and chemical properties are not available in the current literature .

Scientific Research Applications

  • Polymeric Material Development :

    • Trejo-Machin et al. (2017) explored the use of phloretic acid, structurally similar to 3-(4-Hydroxyphenyl)propanoic acid, for the enhancement of reactivity in molecules towards benzoxazine ring formation. This research signifies the potential of such compounds in developing materials with suitable thermal and thermo-mechanical properties for diverse applications (Trejo-Machin et al., 2017).
  • Chemical Synthesis and Reactivity :

    • The study by Qiang et al. (2010) on 3-(Trichlorogermyl)propanoic acid and 3-(Triphenylgermyl)propanoic acid provides insights into the unusual properties of the β-carboxylic functional group in chemical reactions, showcasing the versatility of such compounds in synthetic chemistry (Qiang et al., 2010).
  • Modification of Polymers for Medical Applications :

    • Aly and El-Mohdy (2015) demonstrated the modification of poly vinyl alcohol/acrylic acid hydrogels through condensation reaction with various amines, including 2-amino-3-(4-hydroxyphenyl) propanoic acid. This modification enhances the polymers' thermal stability and biological activity, indicating potential in medical applications (Aly & El-Mohdy, 2015).
  • Pharmaceutical Research and Development :

    • Vogt et al. (2013) characterized polymorphic forms of a pharmaceutical compound structurally related to 3-(2-(Aminomethyl)phenyl)propanoic acid hydrochloride, emphasizing the importance of such compounds in the development of new pharmaceuticals (Vogt et al., 2013).
  • Biological and Antimicrobial Activities :

    • The synthesis and evaluation of derivatives of 3-[(2-Hydroxyphenyl)amino]butanoic acids, as conducted by Mickevičienė et al. (2015), reveal the potential of such compounds in exhibiting antimicrobial activity against various pathogens (Mickevičienė et al., 2015).
  • Enzymatic Catalysis :

    • Choi et al. (2010) explored the use of yeast reductase to produce chiral intermediates for antidepressant drugs, demonstrating the compound's utility in stereoselective synthesis (Choi et al., 2010).
  • Organometallic Chemistry :

    • Baul et al. (2013) synthesized new diorganotin(IV) compounds derived from amino propanoic acid variants, contributing to the understanding of organometallic structures and their potential applications (Baul et al., 2013).

properties

IUPAC Name

3-[2-(aminomethyl)phenyl]propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c11-7-9-4-2-1-3-8(9)5-6-10(12)13;/h1-4H,5-7,11H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJRYHZBRFLCNEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCC(=O)O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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